3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide 3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896374-82-6
VCID: VC4235822
InChI: InChI=1S/C19H13F5N2OS/c20-15-6-3-12(9-16(15)21)17(27)25-8-7-14-10-28-18(26-14)11-1-4-13(5-2-11)19(22,23)24/h1-6,9-10H,7-8H2,(H,25,27)
SMILES: C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F)C(F)(F)F
Molecular Formula: C19H13F5N2OS
Molecular Weight: 412.38

3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

CAS No.: 896374-82-6

Cat. No.: VC4235822

Molecular Formula: C19H13F5N2OS

Molecular Weight: 412.38

* For research use only. Not for human or veterinary use.

3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide - 896374-82-6

Specification

CAS No. 896374-82-6
Molecular Formula C19H13F5N2OS
Molecular Weight 412.38
IUPAC Name 3,4-difluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Standard InChI InChI=1S/C19H13F5N2OS/c20-15-6-3-12(9-16(15)21)17(27)25-8-7-14-10-28-18(26-14)11-1-4-13(5-2-11)19(22,23)24/h1-6,9-10H,7-8H2,(H,25,27)
Standard InChI Key LJBONOADEAEOBH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F)C(F)(F)F

Introduction

3,4-Difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a synthetic organic compound belonging to the class of benzamides. It features a complex molecular structure that includes a benzamide core, a thiazole ring, and multiple fluorine substituents, which contribute to its unique chemical properties and potential biological activities.

Synthesis Steps

  • Formation of Thiazole Ring: This involves the reaction of appropriate precursors to form the thiazole ring, which is a crucial part of the compound's structure.

  • Benzamide Formation: The benzamide core is synthesized through reactions involving carboxylic acids or acid chlorides with amines.

Potential Applications

Given its complex structure and functional groups, 3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide has potential applications in medicinal chemistry and materials science. The difluoro groups and thiazole ring enhance binding interactions due to their unique electronic properties, which could be beneficial for interacting with enzymes or receptors in biological systems.

Biological Activity

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaBiological Activity
3,4-Difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamideC17H15F5N2OSPotential biological activity, not fully explored
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesVariedAntimicrobial and anticancer activities demonstrated
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneNot specifiedAnticancer activity against human tumor cells

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